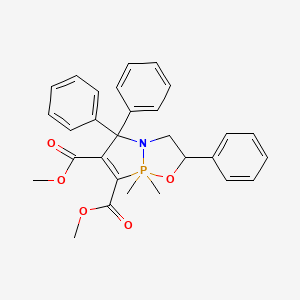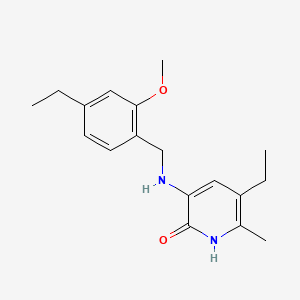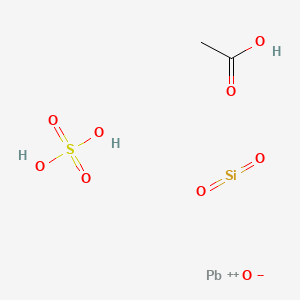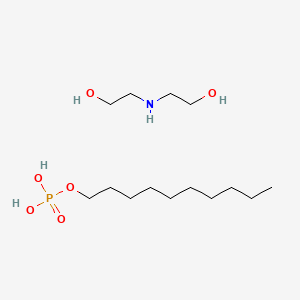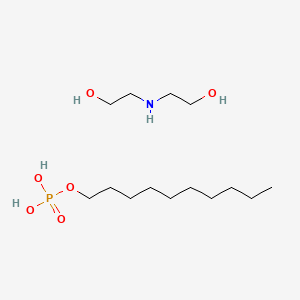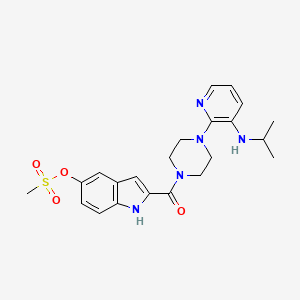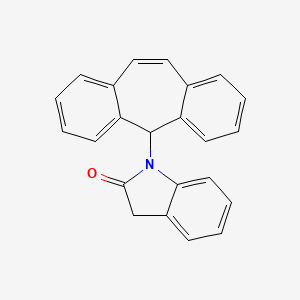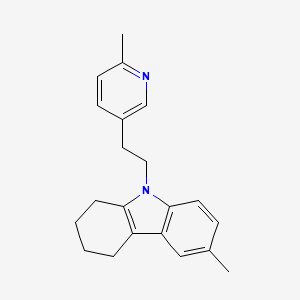
6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole is a complex organic compound that belongs to the class of tetrahydrocarbazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole typically involves multi-step organic reactions. Common synthetic routes may include:
Friedel-Crafts Alkylation: This reaction can be used to introduce the alkyl group into the carbazole ring.
Pyridine Derivative Formation: The pyridine moiety can be introduced through nucleophilic substitution reactions.
Hydrogenation: Reduction of the carbazole ring to form the tetrahydrocarbazole structure.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
化学反应分析
Types of Reactions
6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Further reduction of the tetrahydrocarbazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
9-Ethyl-9H-carbazole: A simpler carbazole derivative with different biological activities.
6-Methyl-9-(2-pyridyl)ethyl-1,2,3,4-tetrahydrocarbazole: A closely related compound with a similar structure but different substituents.
Uniqueness
6-Methyl-9-(2-(2-methyl-5-pyridyl)ethyl)-1,2,3,4-tetrahydrocarbazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other tetrahydrocarbazole derivatives.
属性
CAS 编号 |
47290-66-4 |
|---|---|
分子式 |
C21H24N2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
6-methyl-9-[2-(6-methylpyridin-3-yl)ethyl]-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C21H24N2/c1-15-7-10-21-19(13-15)18-5-3-4-6-20(18)23(21)12-11-17-9-8-16(2)22-14-17/h7-10,13-14H,3-6,11-12H2,1-2H3 |
InChI 键 |
ZQAUQOVNFNDEEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CCC4=CN=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


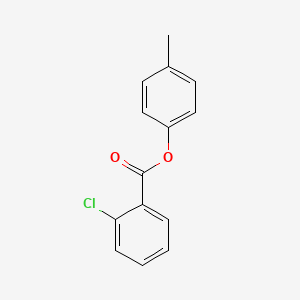
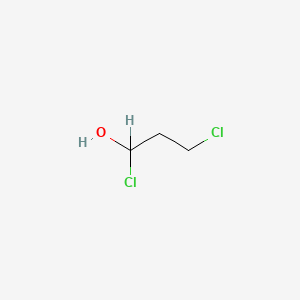
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)

